Cas no 2098020-98-3 (1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine)

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine structure
2098020-98-3 structure
商品名:1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
CAS番号:2098020-98-3
MF:C8H16N4O
メガワット:184.238841056824
CID:5727495
PubChem ID:121208877

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine
    • starbld0034176
    • F2157-0453
    • 2098020-98-3
    • 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
    • AKOS026718289
    • 1H-1,2,3-Triazole-1-ethanamine, 4-(ethoxymethyl)-α-methyl-
    • インチ: 1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3
    • InChIKey: UCDKGYSARXGQTP-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CC1=CN(CC(C)N)N=N1

計算された属性

  • せいみつぶんしりょう: 184.13241115g/mol
  • どういたいしつりょう: 184.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 66Ų

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 297.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 8.47±0.10(Predicted)

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2157-0453-2.5g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2157-0453-10g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2157-0453-5g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
5g
$1909.0 2023-09-06
TRC
E128696-1g
1-(4-(ethoxymethyl)-1h-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3
1g
$ 570.00 2022-06-05
Life Chemicals
F2157-0453-1g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
1g
$580.0 2023-09-06
TRC
E128696-100mg
1-(4-(ethoxymethyl)-1h-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3
100mg
$ 95.00 2022-06-05
TRC
E128696-500mg
1-(4-(ethoxymethyl)-1h-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3
500mg
$ 365.00 2022-06-05
Life Chemicals
F2157-0453-0.25g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2157-0453-0.5g
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
2098020-98-3 95%+
0.5g
$551.0 2023-09-06

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine 関連文献

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amineに関する追加情報

Introduction to 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine (CAS No. 2098020-98-3)

The compound 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine, identified by its CAS number 2098020-98-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a triazole core and an ethoxymethyl substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The structural motif of this compound combines the versatility of the triazole ring with the bioisosteric properties of the ethoxymethyl group, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The triazole ring is known for its stability and ability to form hydrogen bonds, which enhances its interaction with biological targets. In particular, derivatives of this scaffold have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethoxymethyl group in 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine adds an additional layer of functionality, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The triazole-propanamine framework suggests a dual-action mechanism, where the triazole moiety may interact with a specific biological target while the propanamine group modulates downstream effects. This dual functionality has been observed in other similar compounds, where the combination of two pharmacophores leads to enhanced efficacy and reduced side effects. Such properties are highly desirable in modern drug design.

The synthesis of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine involves a multi-step process that requires precise control over reaction conditions. The introduction of the triazole ring typically involves cycloaddition reactions between organic azides and alkynes, while the ethoxymethyl group is often introduced through nucleophilic substitution or etherification reactions. These synthetic pathways highlight the compound's complexity and the expertise required to produce it in high yields and purity.

In terms of biological activity, preliminary studies on 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine have shown promising results in vitro. The compound has demonstrated interactions with various enzymes and receptors, suggesting potential applications in treating conditions such as inflammation and neurodegeneration. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design. By leveraging computational methods like molecular docking and virtual screening, researchers can identify optimal analogs that enhance potency and selectivity.

The pharmacokinetic properties of this compound are also under investigation. The balance between lipophilicity and polarizability is crucial for drug absorption, distribution, metabolism, and excretion (ADME). The presence of both hydrophilic (amine) and lipophilic (ethoxymethyl) groups suggests that this compound may exhibit favorable solubility characteristics. Further studies are needed to optimize its pharmacokinetic profile through modifications such as derivatization or prodrug strategies.

From a commercial perspective, the development of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine holds significant promise for pharmaceutical companies looking to expand their portfolios. Given its unique structure and potential therapeutic applications, it could serve as a key intermediate or lead compound in new drug formulations. Collaborative efforts between academic researchers and industry partners are essential to translate these findings into clinical trials and eventual market approval.

The regulatory landscape for such compounds is also an important consideration. Ensuring compliance with guidelines set by agencies like the FDA and EMA is critical for bringing new drugs to market safely and efficiently. This involves rigorous testing for toxicity, efficacy, and quality control at every stage of development. Companies investing in this area must be prepared for long-term commitments that span several years.

Future research directions may include exploring synthetic alternatives that improve yield or reduce costs without compromising quality. Additionally, investigating novel derivatives through combinatorial chemistry could uncover additional bioactive molecules with enhanced properties. The integration of artificial intelligence (AI) tools into drug discovery workflows has already shown promise in accelerating these processes by predicting molecular interactions with high accuracy.

In conclusion, 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-y l)propan - 2 - amine (CAS No . 20980 20 - 98 - 3 ) represents a fascinating subject of study with significant potential in pharmaceutical chemistry . Its unique structural features , combined with promising preclinical data , make it an attractive candidate for further development . As research continues , we can expect to see more insights into its mechanisms of action , synthetic pathways , and therapeutic applications . This compound exemplifies how innovative molecular design can lead to breakthroughs that benefit human health . p >

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd